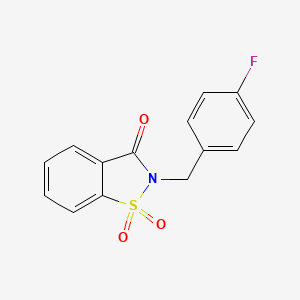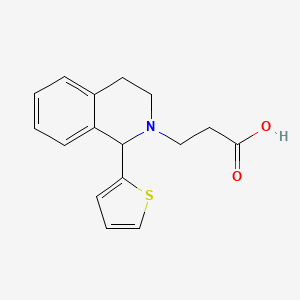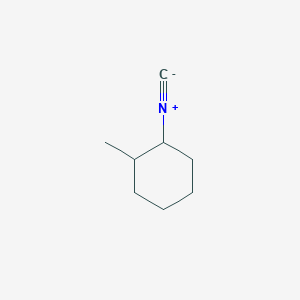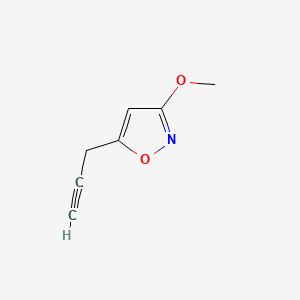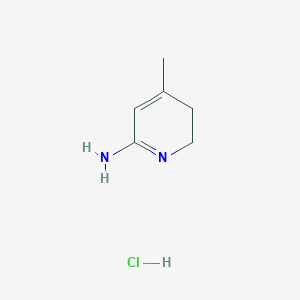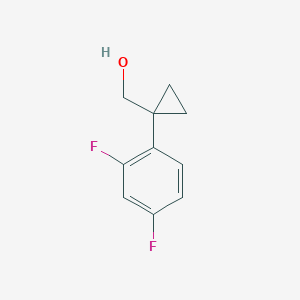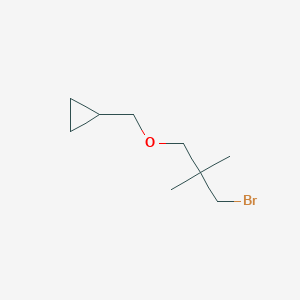
5-Cyclopentyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopentyl-1,3-thiazole is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Synthetic Routes and Reaction Conditions:
From Thioamides and α-Haloketones: One common method involves the reaction of thioamides with α-haloketones under solvent-free conditions.
From Chloroacetaldehyde and Thioformamide: Another method involves the combination of chloroacetaldehyde with thioformamide, which forms unsubstituted thiazoles.
Using Phosphorus Pentasulfide and Triethylamine: The reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform produces 5-arylthiazoles in good yield.
Industrial Production Methods:
- Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired thiazole derivatives efficiently .
Types of Reactions:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C5 position due to its electron-rich nature.
Nucleophilic Substitution: The C2 position of the thiazole ring is susceptible to nucleophilic attack, making it a common site for nucleophilic substitution reactions.
Oxidation and Reduction: Thiazole derivatives can also undergo oxidation and reduction reactions, depending on the substituents present on the ring.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and sulfonating agents, often under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles such as organolithium compounds are used to deprotonate the C2 position, allowing for subsequent reactions with electrophiles like aldehydes and ketones.
Major Products:
- The major products of these reactions include various substituted thiazoles, which can be further functionalized for specific applications .
Chemistry:
- Thiazole derivatives are used as building blocks in organic synthesis, enabling the creation of complex molecules with potential applications in pharmaceuticals and materials science .
Biology and Medicine:
- Thiazole compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. They are used in the development of drugs such as sulfathiazole (antimicrobial) and tiazofurin (anticancer) .
Industry:
- In the industrial sector, thiazole derivatives are used as dyes, fungicides, and rubber vulcanization accelerators. They are also employed in the production of photographic sensitizers and liquid crystals .
作用機序
The mechanism of action of 5-Cyclopentyl-1,3-thiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, thiazole-based drugs may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . The aromaticity and electron distribution within the thiazole ring play a crucial role in these interactions .
類似化合物との比較
1,3-Thiazole: The parent compound of the thiazole family, featuring a similar five-membered ring structure with sulfur and nitrogen atoms.
Benzothiazole: A fused ring system containing both benzene and thiazole rings, known for its applications in dyes and pharmaceuticals.
Uniqueness:
- 5-Cyclopentyl-1,3-thiazole is unique due to the presence of the cyclopentyl group, which can influence the compound’s steric and electronic properties. This structural variation can lead to distinct biological activities and chemical reactivity compared to other thiazole derivatives .
特性
分子式 |
C8H11NS |
|---|---|
分子量 |
153.25 g/mol |
IUPAC名 |
5-cyclopentyl-1,3-thiazole |
InChI |
InChI=1S/C8H11NS/c1-2-4-7(3-1)8-5-9-6-10-8/h5-7H,1-4H2 |
InChIキー |
RFBQKBCUYYWKAQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CN=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)
![tert-butylN-[2-(cyclohexylamino)ethyl]carbamatehydrochloride](/img/structure/B13570544.png)

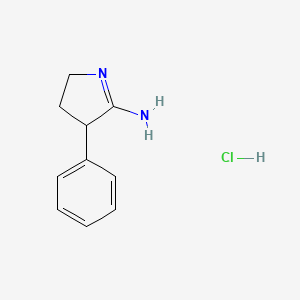
![tert-butylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate](/img/structure/B13570560.png)
